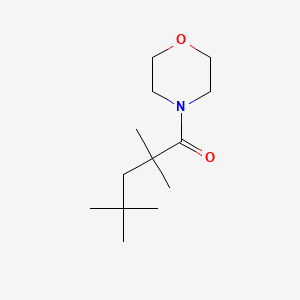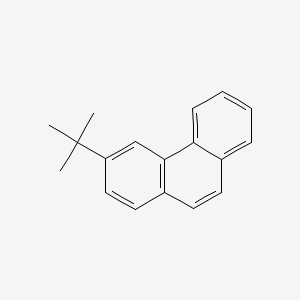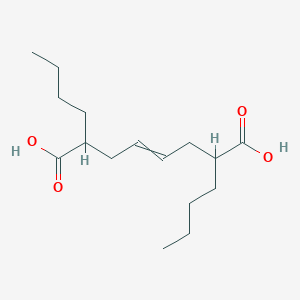
2,7-Dibutyloct-4-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibutyloct-4-enedioic acid is an organic compound with the molecular formula C16H28O4. It is a dicarboxylic acid with two butyl groups attached to the octene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibutyloct-4-enedioic acid can be achieved through several methods. One common approach involves the reaction of butyl-substituted alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibutyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
Scientific Research Applications
2,7-Dibutyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,7-Dibutyloct-4-enedioic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butyl groups may interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyloct-4-enedioic acid
- 2,7-Diethyloct-4-enedioic acid
- 2,7-Dipropyloct-4-enedioic acid
Uniqueness
2,7-Dibutyloct-4-enedioic acid is unique due to the presence of butyl groups, which impart distinct hydrophobic characteristics and influence its reactivity compared to similar compounds with shorter alkyl chains.
Properties
CAS No. |
35331-09-0 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2,7-dibutyloct-4-enedioic acid |
InChI |
InChI=1S/C16H28O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
QAEDYHFROMAGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=CCC(CCCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


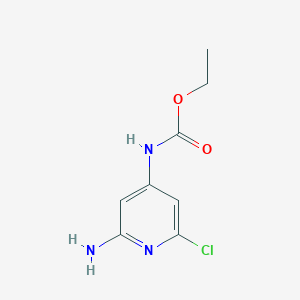
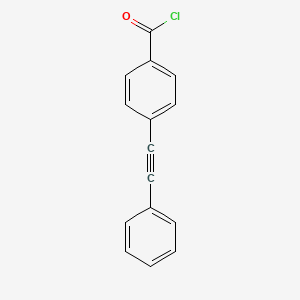

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
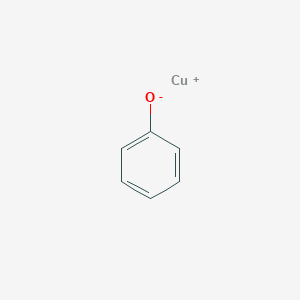
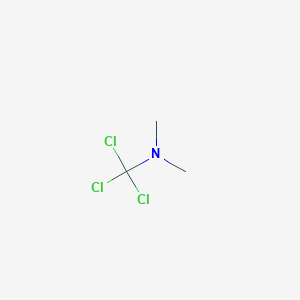
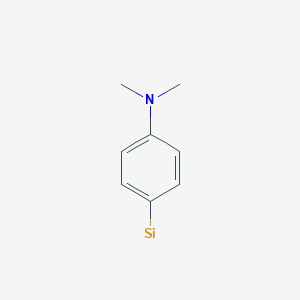
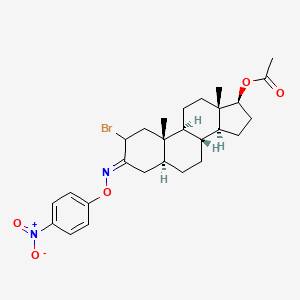

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
